molecular formula C20H28N2O5 B12332602 tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate

tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B12332602
M. Wt: 376.4 g/mol
InChI Key: JFVOCWZGXLCLCR-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate: is a complex organic compound with a molecular formula of C20H28N2O5. It is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry. This compound features a piperidine ring, a dioxine moiety, and a tert-butyl carbamate group, making it a versatile building block for various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In medicinal chemistry, tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate is explored for its potential therapeutic properties. It can be used in the design of new drugs targeting specific biological pathways .

Mechanism of Action

The mechanism of action for tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate stands out due to its unique combination of a piperidine ring, a dioxine moiety, and a tert-butyl carbamate group. This structure provides distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)21(4)14-8-7-11-22(12-14)18(23)17-13-25-15-9-5-6-10-16(15)26-17/h5-6,9-10,14,17H,7-8,11-13H2,1-4H3

InChI Key

JFVOCWZGXLCLCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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